2-chloroethyl 1-cyclohexyl-2-(cyclohexylamino)-4,4-difluoro-2-methoxy-3-(trifluoromethyl)-3-azetidinecarboxylate
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Description
2-chloroethyl 1-cyclohexyl-2-(cyclohexylamino)-4,4-difluoro-2-methoxy-3-(trifluoromethyl)-3-azetidinecarboxylate is a useful research compound. Its molecular formula is C20H30ClF5N2O3 and its molecular weight is 476.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.1865113 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The study by Lown and Chauhan (1981) delves into the mechanism of action of (2-haloethyl)nitrosoureas on DNA, focusing on the isolation and reactions of postulated intermediates. This research provides insights into the potential intermediates formed during the decomposition of nitrosoureas, which share a core structural motif with the specified chemical, offering a foundational understanding of its potential reactivity and applications in medicinal chemistry Lown & Chauhan, 1981.
Structural Studies and Derivative Synthesis
Research by Sharts and Roberts (1961) on cycloadditions involving cyclohexenylacetylene and fluorochloroethylenes, resulting in cyclobutane derivatives, illustrates the complex reactions possible with chloro and fluoro substituted compounds. This work sheds light on the structural diversity achievable through specific synthetic routes, which could relate to the broader class of compounds including the specified azetidinecarboxylate Sharts & Roberts, 1961.
Novel Compound Creation
De Kimpe and colleagues (1996) explored the regiospecific ring expansion of disubstituted methoxycyclopropylamines to azetidinones, a process relevant to the synthesis and functionalization of azetidine-based compounds. This study highlights the synthetic versatility of azetidine derivatives, providing a foundation for the development of compounds with significant complexity and potential utility in various research applications De Kimpe et al., 1996.
Properties
IUPAC Name |
2-chloroethyl 1-cyclohexyl-2-(cyclohexylamino)-4,4-difluoro-2-methoxy-3-(trifluoromethyl)azetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClF5N2O3/c1-30-20(27-14-8-4-2-5-9-14)17(18(22,23)24,16(29)31-13-12-21)19(25,26)28(20)15-10-6-3-7-11-15/h14-15,27H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBVWOVWKUVOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(N1C2CCCCC2)(F)F)(C(=O)OCCCl)C(F)(F)F)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClF5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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